(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone” is a chemical compound that is related to Clopidogrel . It is also known as Clopidogrel Related Compound A . Its empirical formula is C15H14ClNO2S·HCl and it has a molecular weight of 344.26 .
Physical And Chemical Properties Analysis
This compound is freely soluble in water and methanol, and practically insoluble in ether .Scientific Research Applications
Synthesis of (S)-clopidogrel
(S)-clopidogrel, also marketed under the trade names Plavix and Iscover, utilizes (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone as a critical intermediate. This compound is significant in pharmaceutical synthesis, particularly because only the S-enantiomer exhibits the desired antithrombotic activity. The review by Saeed et al. (2017) highlights various synthetic methodologies for (S)-clopidogrel, offering insights into the advantages and disadvantages of each approach to support further advancements in drug synthesis Saeed et al., 2017.
Environmental Applications
The compound's structure, featuring a chlorophenyl group, suggests potential relevance in environmental science, particularly in the context of chlorinated organic pollutants' degradation or transformation. Husain and Husain (2007) discuss the role of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by oxidoreductive enzymes Husain & Husain, 2007. Though not directly linked to the exact compound , this research area highlights the broader context of chlorophenyl compounds in environmental remediation.
Toxicology and Environmental Fate
Research on chlorophenols, including those structurally related to (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone, indicates their importance in understanding environmental persistence and toxicological impacts. Peng et al. (2016) review the occurrence of chlorophenols in municipal solid waste incineration and their role as precursors to dioxins, emphasizing the need for understanding the environmental fate of such compounds Peng et al., 2016.
properties
IUPAC Name |
(2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-11(12)14(17)16-7-5-13-10(9-16)6-8-18-13/h1-4,6,8H,5,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVQOBKFAPHQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552885 |
Source
|
Record name | (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone | |
CAS RN |
68559-48-8 |
Source
|
Record name | (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.